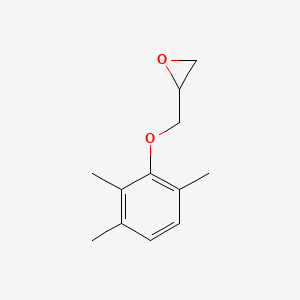

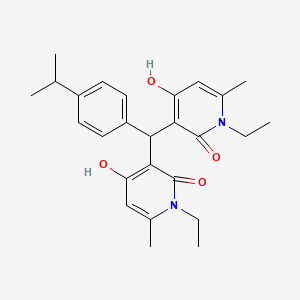

2-(2,3,6-三甲基苯氧基甲基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

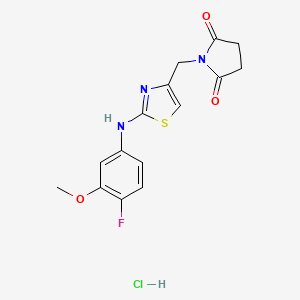

2-(2,3,6-Trimethylphenoxymethyl)oxirane is a type of oxirane derivative, which is a three-membered epoxy ring compound. These compounds are known for their reactivity due to the strain in the three-membered ring and are used in various chemical reactions and as intermediates in the synthesis of polymers and other complex molecules.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane was prepared by a nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol . Similarly, 2-(phenoxymethyl)oxirane derivatives can be synthesized from oxiran-2-ylmethyl benzenesulfonates through a base-promoted rearrangement, which involves the formation of a new C-O bond and the cleavage of a C-S bond .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be quite complex and is often characterized using techniques such as NMR and IR spectroscopy. For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond .

Chemical Reactions Analysis

Oxirane rings are susceptible to ring-opening reactions. Trimethylsilyl trifluoromethanesulfonate has been shown to promote ring-opening reactions of oxirane derivatives, leading to various products depending on the substitution pattern of the substrates . Additionally, acid-catalyzed ring-opening reactions can facilitate bond rupture between the quaternary carbon and the oxygen of the oxirane system, producing methoxy-carbinol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be influenced by their molecular structure. For instance, the radical cation of (phenoxymethyl)oxirane has a UV–vis spectrum characterized by bands at 340 and 430 nm, indicating the presence of intramolecular charge transfer (ICT) interactions . The polymer derived from 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane exhibits a stiff, stretched conformation due to hetero π-stacked structures between side-chain carbonyl and aromatic groups .

科学研究应用

化学相互作用和反应

化合物 2-(2,3,6-三甲基苯氧基甲基)环氧乙烷及其衍生物因其独特的化学相互作用而受到研究。例如,相关化合物(1-氯乙烯基)环氧乙烷已通过检查其与核苷和 DNA 的反应来分析其诱变潜力,突出了通过这些反应形成的各种加合物 (Munter 等,2002)。类似地,通过环氧-2-基甲基苯磺酸酯的重排,开发了 2-(苯氧基甲基)环氧乙烷衍生物的合成,展示了新的 C-O 键的形成和 C-S 键的意外断裂 (Shen 等,2017)。

材料科学和聚合物

在材料科学领域,这种化合物对增强材料性能具有影响。一项研究重点关注用羟甲基和环氧乙烷官能化的聚(3,4-乙撑二氧噻吩)薄膜的电致变色增强,说明了由于引入这些基团而电致变色性能的提高 (Zhang 等,2014)。另一项研究探索了 2,3-二取代环氧乙烷的开环聚合,得到具有羰基-芳香 π 堆叠结构的聚醚 (Merlani 等,2015)。

环境和生物学研究

该化合物及其相关化合物也已在环境和生物背景下进行了研究。研究了环氧乙烷和硅氧烷在哺乳动物细胞中诱导基因突变和微核的现象,以了解这些分子的潜在诱变作用 (Schweikl 等,2004)。此外,分析了硅氧烷牙科单体的在水性体系中的稳定性,发现硅氧烷在各种水性环境中是稳定的,表明它们适用于口腔环境 (Eick 等,2006)。

安全和危害

The safety information for “2-(2,3,6-Trimethylphenoxymethyl)oxirane” indicates several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and suspected of causing cancer (H351) .

属性

IUPAC Name |

2-[(2,3,6-trimethylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGVKZFGLIZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC2CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,6-Trimethylphenoxymethyl)oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

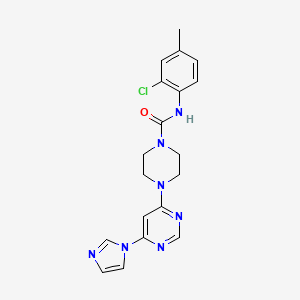

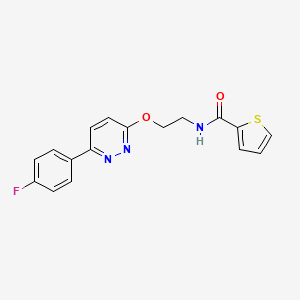

![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)

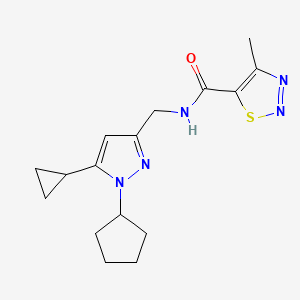

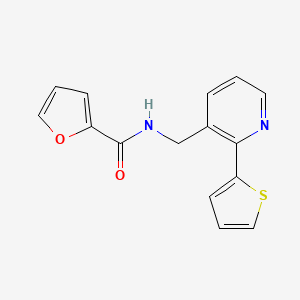

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

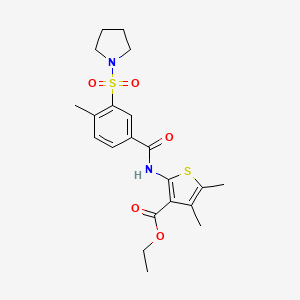

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

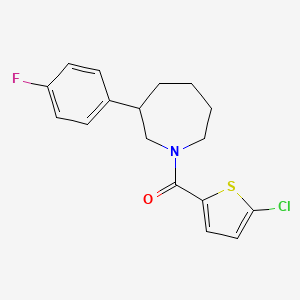

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)